molecular formula C10H12F3NO2 B7892562 2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline

2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B7892562
M. Wt: 235.20 g/mol
InChI Key: OQXXKMSVAZHYIQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C10H12F3NO. It is a colorless to pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of fluorescent probes and in coupling reactions involving halogenated aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorescent probes.

    Biology: The compound is employed in the development of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In pharmaceutical applications, the compound’s mechanism of action would depend on the specific drug it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)aniline: Similar in structure but lacks the ethoxy group.

    2-Ethoxy-4-fluoroaniline: Contains a single fluorine atom instead of the trifluoroethoxy group.

    4-Ethoxyaniline: Lacks the trifluoroethoxy group entirely.

Uniqueness

2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethoxy-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-2-15-9-5-7(3-4-8(9)14)16-6-10(11,12)13/h3-5H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXXKMSVAZHYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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